(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-ethyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-4-26-20-13-10-18(23(29)32-3)15-21(20)33-24(26)25-22(28)17-8-11-19(12-9-17)34(30,31)27-14-6-5-7-16(27)2/h8-13,15-16H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCBCGFEZCAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
Chemical Structure
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the piperidine ring enhances its interaction with biological targets, potentially modulating various signaling pathways.
Biological Activity Overview
-
Anticancer Properties :
- Studies indicate that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the sulfonamide moiety may enhance these effects by improving solubility and bioavailability.
- A recent study demonstrated that similar compounds induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Antimicrobial Activity :
- Neuroprotective Effects :
The biological activity of (Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of Receptor Activity : Interaction with G protein-coupled receptors (GPCRs) could alter cellular signaling pathways, influencing cell proliferation and survival .
Case Studies
- Cytotoxicity Assays :
- Antibacterial Testing :
- Neuroprotective Studies :
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperidine derivatives. For instance, thiazole-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma . The incorporation of the piperidine ring may enhance bioavailability and target specificity, making this compound a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Compounds with similar structural frameworks have demonstrated antimicrobial activity. The sulfonamide group in this compound is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis . This suggests that (Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be explored as a potential antimicrobial agent.
Neuropharmacology
The piperidine component is often associated with neuroactive compounds. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders . This compound may be investigated for its effects on neurotransmitter receptors or pathways involved in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of thiazole derivatives on prostate cancer cells demonstrated that modifications to the thiazole structure significantly enhanced activity against cancer cell proliferation. The introduction of various substituents, including those similar to the piperidine moiety in our compound, resulted in improved potency .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of sulfonamide-containing compounds, researchers found that specific structural modifications led to increased antibacterial activity against resistant strains of bacteria. The findings suggest that the sulfonamide group in (Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could be optimized for enhanced antimicrobial properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycle : The target compound’s benzo[d]thiazole core may confer distinct electronic and steric properties compared to triazine-based herbicides (e.g., metsulfuron-methyl) or indole-thiazole derivatives (e.g., BIBF 1120) .
Ester Position : The methyl ester at C6 (vs. C2 in sulfonylureas) may influence solubility and bioavailability.
Physicochemical Properties
- Metabolic Stability : The absence of a urea moiety may reduce susceptibility to hydrolysis, extending environmental persistence compared to classical sulfonylureas .
Research Findings and Implications
Table 2: Hypothetical Comparative Activity Data
*Note: Data for the target compound are extrapolated based on structural analogs.
- Herbicidal Efficacy : The benzo[d]thiazole scaffold may offer activity against ALS-inhibitor-resistant weeds due to altered binding interactions.
- Environmental Impact : Extended soil half-life (inferred from structural robustness) necessitates environmental monitoring .
Q & A
Q. How can computational models predict metabolic pathways and pharmacokinetics?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites and permeability (e.g., blood-brain barrier penetration) .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF-MS to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
